molecular formula C8H4F3N B12953468 2-(Difluoromethyl)-5-fluorobenzonitrile

2-(Difluoromethyl)-5-fluorobenzonitrile

Cat. No.: B12953468
M. Wt: 171.12 g/mol
InChI Key: FOQJQOXJOLVNJT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluorobenzonitrile is an organic compound characterized by the presence of both difluoromethyl and fluorobenzonitrile groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluorobenzonitrile typically involves the introduction of difluoromethyl and fluorobenzonitrile groups onto a benzene ring. One common method includes the reaction of 2,5-difluorobenzonitrile with difluoromethylating agents under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluorobenzonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(Difluoromethyl)-5-fluorobenzonitrile is used as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents with improved efficacy and selectivity.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from agrochemicals to advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-5-fluorobenzonitrile exerts its effects depends on its specific application. In drug design, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl and fluorobenzonitrile groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-fluorobenzonitrile
  • 2-(Difluoromethyl)-4-fluorobenzonitrile
  • 2-(Difluoromethyl)-5-chlorobenzonitrile

Uniqueness

Compared to similar compounds, 2-(Difluoromethyl)-5-fluorobenzonitrile offers a unique combination of electronic and steric properties. The presence of both difluoromethyl and fluorobenzonitrile groups can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H4F3N

Molecular Weight

171.12 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluorobenzonitrile

InChI

InChI=1S/C8H4F3N/c9-6-1-2-7(8(10)11)5(3-6)4-12/h1-3,8H

InChI Key

FOQJQOXJOLVNJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C(F)F

Origin of Product

United States

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